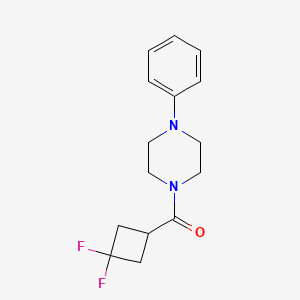
1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine is an organic compound that belongs to the family of piperazines It features a difluorocyclobutane ring attached to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in dichloromethane at 0-20°C to form 3,3-difluorocyclobutanecarbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutane moiety may play a role in enhancing the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-carbonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: A key component of the target compound.
Difluorocyclobutane derivatives:
Uniqueness
1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine is unique due to the presence of both the difluorocyclobutane and phenylpiperazine moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C15H18F2N2O |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H18F2N2O/c16-15(17)10-12(11-15)14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
LLBYWODWVDDEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















